molecular formula C18H23N3O2 B7038096 (2,2-Dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-(1-propan-2-ylimidazol-4-yl)methanone

(2,2-Dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-(1-propan-2-ylimidazol-4-yl)methanone

Cat. No.: B7038096
M. Wt: 313.4 g/mol
InChI Key: IIRSOYPFLOUMMD-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-(1-propan-2-ylimidazol-4-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-(1-propan-2-ylimidazol-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazepine ring, followed by the introduction of the imidazole group. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-(1-propan-2-ylimidazol-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various alkylating agents, halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2,2-Dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-(1-propan-2-ylimidazol-4-yl)methanone is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest for developing new medications.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-(1-propan-2-ylimidazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-(1-propan-2-ylimidazol-4-yl)methanone: shares structural similarities with other benzoxazepine and imidazole derivatives.

    Benzoxazepine derivatives: Known for their diverse pharmacological activities, including antipsychotic and antidepressant effects.

    Imidazole derivatives: Commonly used in antifungal medications and as enzyme inhibitors.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(2,2-dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-(1-propan-2-ylimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-13(2)21-10-15(19-12-21)17(22)20-9-14-7-5-6-8-16(14)23-18(3,4)11-20/h5-8,10,12-13H,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRSOYPFLOUMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)C(=O)N2CC3=CC=CC=C3OC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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